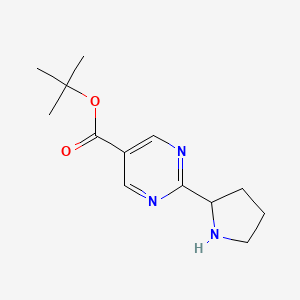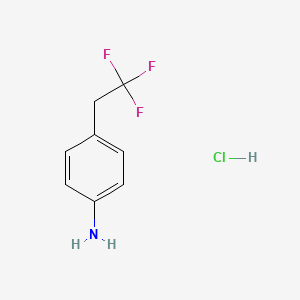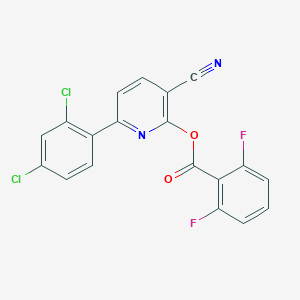
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine, also known as DMSO-CI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine involves the inhibition of various signaling pathways that are involved in cancer cell growth and metastasis. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the expression of MMP-2 and MMP-9, which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. In addition, this compound has been found to induce cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of various proteins that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine in lab experiments is its high potency and specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. In addition, this compound has been shown to have good stability and solubility, which makes it easy to use in various experimental settings.
One of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the use of this compound in humans has not been extensively studied, which makes it difficult to assess its safety and efficacy.
Orientations Futures
There are several future directions for N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine research. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Another direction is to study its effects on different types of cancer cells and its potential use in personalized medicine. In addition, further studies are needed to assess its safety and efficacy in animal models and human clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its use in scientific research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. Its high potency and specificity towards cancer cells make it a promising candidate for further investigation. However, further studies are needed to assess its safety and efficacy in animal models and human clinical trials. The development of more efficient and cost-effective synthesis methods for this compound would facilitate its use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine involves the reaction of 2,4-dimethoxyaniline and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 7-methoxy-4-methylcoumarin-3-imine. The final product is obtained after purification using column chromatography. This method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-16-6-10-21(12-17(16)2)34(28,29)25-13-18-7-8-19(30-3)14-23(18)33-26(25)27-22-11-9-20(31-4)15-24(22)32-5/h6-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUEVAZNIQQAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2376598.png)


![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)


![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)

![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)